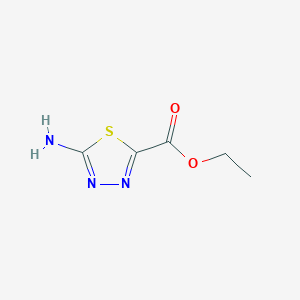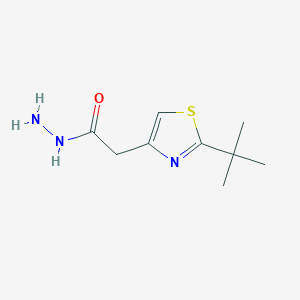
2,4,6-Tribromo-3,5-difluoropiridina
Descripción general
Descripción
2,4,6-Tribromo-3,5-difluoropyridine, also known as TBDFP, is a heterocyclic organic compound. It is a member of the pyridine family, which is widely used in organic synthesis and medicinal chemistry. TBDFP has gained significant attention in recent years due to its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Reacciones de Sonogashira
2,4,6-Tribromo-3,5-difluoropiridina se utiliza en reacciones de Sonogashira . Estas reacciones implican el acoplamiento de haluros de vinilo/arilo con acetilenos terminales catalizados por metales de transición, especialmente paladio y cobre . Esta reacción juega un papel importante en las formaciones de enlace C-C sp2-sp .
Síntesis de compuestos heterocíclicos
El compuesto se utiliza en la síntesis de compuestos heterocíclicos . La introducción de un grupo funcional carbonilo en la columna vertebral del alquino determina un cambio radical en la reactividad de los productos . De hecho, las cetonas α,β-alquinílicas se pueden convertir fácilmente en diferentes compuestos heterocíclicos dependiendo de las condiciones experimentales empleadas .
Síntesis de sistemas heterocíclicos fluorados
This compound se utiliza en la síntesis de sistemas heterocíclicos fluorados . La incorporación de átomos de flúor en moléculas heterocíclicas puede tener un efecto significativo sobre las propiedades químicas y biológicas de estos sistemas .
Desarrollo de productos de ciencias de la vida
El compuesto se utiliza en el desarrollo de varios productos de ciencias de la vida de importancia comercial, como 5-fluorouracilo, 5-fluoroprimaquina y Ciprofloxacina . Estos productos deben su útil actividad biológica a la presencia de un sustituyente de flúor ubicado en el anillo heterocíclico .
Síntesis de sistemas heterocíclicos polifuncionales
This compound se utiliza en la síntesis de sistemas heterocíclicos polifuncionales fluorados selectivamente . Este es un objetivo de investigación importante debido a la sorprendente proporción de productos farmacéuticos y de protección de plantas comercialmente importantes que se basan en un andamio de núcleo de anillo heterocíclico pequeño .
Síntesis de derivados de 4-bromo-2,6-bis(2-feniletinil)-3,5-difluoropiridina
El compuesto se utiliza en la síntesis de derivados de 4-bromo-2,6-bis(2-feniletinil)-3,5-difluoropiridina . Esta síntesis implica el desplazamiento de átomos de bromo unidos a posiciones orto al nitrógeno del anillo .
Propiedades
IUPAC Name |
2,4,6-tribromo-3,5-difluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Br3F2N/c6-1-2(9)4(7)11-5(8)3(1)10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWOSYZICRXPCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(N=C1Br)Br)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Br3F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381086 | |
| Record name | 2,4,6-tribromo-3,5-difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30841-93-1 | |
| Record name | 2,4,6-tribromo-3,5-difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 30841-93-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2,4,6-tribromo-3,5-difluoropyridine a valuable building block in organic synthesis?
A1: 2,4,6-Tribromo-3,5-difluoropyridine serves as a versatile precursor for synthesizing diversely substituted fluorinated pyridines. Its reactivity stems from the presence of both bromine and fluorine atoms, which exhibit distinct reactivity profiles. This allows for regioselective functionalization, enabling the introduction of various substituents at specific positions on the pyridine ring. [, , , ]
Q2: How does the reactivity of fluorine and bromine atoms in 2,4,6-tribromo-3,5-difluoropyridine differ in nucleophilic substitution reactions?
A2: Research indicates that the fluorine atoms in 2,4,6-tribromo-3,5-difluoropyridine are preferentially substituted by hard nucleophiles, such as sodium methoxide. [] In contrast, soft nucleophiles, such as sodium thiophenoxide, preferentially displace the bromine atoms. [] This selectivity arises from the difference in electronegativity and bond strength between carbon-fluorine and carbon-bromine bonds.
Q3: Can you provide examples of palladium-catalyzed coupling reactions involving 2,4,6-tribromo-3,5-difluoropyridine?
A3: 2,4,6-Tribromo-3,5-difluoropyridine readily undergoes palladium-catalyzed Sonogashira reactions with a variety of phenylacetylene derivatives. These reactions preferentially occur at the 2- and 6-positions, leading to the formation of 4-bromo-2,6-bis(2-phenylethynyl)-3,5-difluoropyridine derivatives. [] Additionally, Suzuki cross-coupling reactions with aromatic boronic acid derivatives produce 4-bromo-3,5-difluoro-2,6-diphenylpyridine derivatives or the corresponding triaryl systems, depending on the reaction conditions. []
Q4: What is significant about the lithium-halogen exchange reaction of 2,4,6-tribromo-3,5-difluoropyridine?
A4: Treatment of 2,4,6-tribromo-3,5-difluoropyridine with butyl lithium results in a lithium-bromine exchange exclusively at the 4-position. [] The resulting 4-lithio pyridine derivative exhibits remarkable stability and can be trapped with various electrophiles, including trimethylsilyl chloride and acid chlorides, further expanding the synthetic possibilities from this precursor. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















